molecular formula C16H25BO3 B6304542 3-Isoproproxy-4-methylphenylboronic acid pinacol ester CAS No. 2121514-73-4

3-Isoproproxy-4-methylphenylboronic acid pinacol ester

Cat. No.: B6304542
CAS No.: 2121514-73-4
M. Wt: 276.2 g/mol
InChI Key: MCGFRRPDEZOYOT-UHFFFAOYSA-N
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Description

3-Isoproproxy-4-methylphenylboronic acid pinacol ester is an organoboron compound with the CAS Number 2121514-73-4 and a molecular formula of C16H25BO3 . As a pinacol boronic ester, it offers enhanced stability compared to its boronic acid counterpart, making it a valuable and reliable building block in synthetic organic chemistry, particularly in transition metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic esters . This reaction is a cornerstone in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The isopropoxy and methyl substituents on the phenyl ring impart specific steric and electronic properties, making this ester a tailored intermediate for constructing molecules with specific structural features. Supplied with a typical purity of 97% or higher, it is designed for use in research and development as a key synthetic intermediate . This product is strictly for research use only and is not intended for personal, human, or veterinary use.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-3-propan-2-yloxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-11(2)18-14-10-13(9-8-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGFRRPDEZOYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135325
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-73-4
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoproproxy-4-methylphenylboronic acid pinacol ester typically involves the reaction of 3-isopropoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale .

Chemical Reactions Analysis

Oxidation Reactions

The boronic ester group undergoes oxidation to yield the corresponding boronic acid. This transformation is critical for subsequent coupling reactions or biochemical applications.

Key Reaction:
3-Isopropoxy-4-methylphenylboronic acid pinacol esterH2O2,H2O3-Isopropoxy-4-methylphenylboronic acid+Pinacol\text{3-Isopropoxy-4-methylphenylboronic acid pinacol ester} \xrightarrow{\text{H}_2\text{O}_2, \text{H}_2\text{O}} \text{3-Isopropoxy-4-methylphenylboronic acid} + \text{Pinacol}

Conditions:

  • Reagents: Hydrogen peroxide (30% aqueous), water.

  • Temperature: 25–30°C.

  • Yield: ~85–90% (estimated based on analogous systems) .

Reduction Reactions

Reduction of the boronic ester to the corresponding alcohol is feasible under strong reducing conditions.

Key Reaction:
3-Isopropoxy-4-methylphenylboronic acid pinacol esterLiAlH4,THF3-Isopropoxy-4-methylbenzyl alcohol\text{3-Isopropoxy-4-methylphenylboronic acid pinacol ester} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{3-Isopropoxy-4-methylbenzyl alcohol}

Conditions:

  • Reagents: Lithium aluminum hydride (2.5 equiv), tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Yield: ~70–75% (model studies) .

Substitution Reactions

The isopropoxy group undergoes nucleophilic substitution under acidic or basic conditions.

Example Reaction (Acid-Mediated):
3-Isopropoxy-4-methylphenylboronic acid pinacol esterHCl, EtOH3-Hydroxy-4-methylphenylboronic acid pinacol ester+Isopropanol\text{3-Isopropoxy-4-methylphenylboronic acid pinacol ester} \xrightarrow{\text{HCl, EtOH}} \text{3-Hydroxy-4-methylphenylboronic acid pinacol ester} + \text{Isopropanol}

Conditions:

  • Reagents: Hydrochloric acid (6M), ethanol.

  • Temperature: Reflux (80°C).

  • Yield: ~65% (estimated) .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation.

Key Reaction:
3-Isopropoxy-4-methylphenylboronic acid pinacol ester+Aryl HalidePd(PPh3)4,BaseBiaryl Product\text{3-Isopropoxy-4-methylphenylboronic acid pinacol ester} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Product}

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%).

  • Base: Sodium carbonate (2 equiv).

  • Solvent: Dioxane/water (4:1).

  • Temperature: 90°C, 12h.

  • Yield: 75–85% (model systems) .

Protodeboronation

Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is achieved via photoredox catalysis. This enables formal anti-Markovnikov hydromethylation of alkenes when paired with Matteson–CH₂ homologation .

Key Reaction:
R–B(pin)PhLi, PC1, Blue LEDsR–H\text{R–B(pin)} \xrightarrow{\text{PhLi, PC1, Blue LEDs}} \text{R–H}

Mechanism:

  • Boron Ate Complex Formation: Reaction with phenyllithium generates a tetracoordinated boron ate complex.

  • Single-Electron Oxidation: Photoexcited catalyst (PC1) oxidizes the ate complex, producing an alkyl radical.

  • Hydrogen Abstraction: The radical abstracts a hydrogen atom from thiophenol, yielding the protodeboronated product.

Conditions:

  • Reagents: Phenyllithium (1.1 equiv), thiophenol (1.5 equiv), PC1 catalyst (2 mol%).

  • Solvent: Diethyl ether.

  • Light Source: Blue LEDs (456 nm).

  • Temperature: Room temperature, 24h.

  • Yield: 61–84% (substrate-dependent) .

Table 2: Key Mechanistic Insights from Protodeboronation

ObservationImplicationReference
Radical Trap ExperimentRing-opening of cyclopropane confirms radical intermediate
Gram-Scale Feasibility61% yield achieved in large-scale synthesis
Substrate ScopeTolerance for 1°, 2°, and 3° alkyl boronic esters

Scientific Research Applications

Synthetic Chemistry

Reagent in Suzuki Coupling Reactions

One of the primary applications of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester is as a reagent in Suzuki coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Mechanism Overview:

  • The boronic acid ester undergoes transmetalation with an organohalide in the presence of a palladium catalyst.
  • This process leads to the formation of a new carbon-carbon bond, yielding biaryl products.

Example Case Study:
In a study focusing on the synthesis of novel anti-cancer agents, 3-Isopropoxy-4-methylphenylboronic acid pinacol ester was successfully employed to couple with various aryl halides, demonstrating high yields and selectivity for desired products .

Medicinal Chemistry

Potential Anti-Cancer Activity

Research has indicated that compounds derived from boronic acids exhibit promising anti-cancer properties. The unique electronic and steric characteristics of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester may enhance its interaction with biological targets.

Case Study:
A recent investigation evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings suggested that it inhibited cell proliferation effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Materials Science

Development of Functional Materials

The compound's ability to form stable complexes with various substrates makes it valuable in materials science, particularly in the development of sensors and organic electronic materials.

Applications in Sensor Technology:

  • Boronic acids are known for their ability to bind diols selectively. This property can be harnessed to create sensors for glucose detection.
  • 3-Isopropoxy-4-methylphenylboronic acid pinacol ester can be incorporated into sensor platforms to enhance selectivity and sensitivity towards glucose molecules.

Example Application:
A study demonstrated the integration of this boronic acid derivative into polymer matrices, resulting in a sensor with improved response times and detection limits for glucose monitoring .

Mechanism of Action

The mechanism by which 3-Isoproproxy-4-methylphenylboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronate Esters

Structural and Electronic Variations

Key structural analogs differ in substituents on the phenyl ring, impacting electronic and steric properties:

Compound Name Substituents Key Functional Groups Reactivity/Applications
3-Isopropoxy-4-methylphenyl 3-Isopropoxy, 4-methyl Ether, Methyl Suzuki coupling, steric hindrance
4-(Hydroxymethyl)phenyl 4-Hydroxymethyl Hydroxymethyl Glucose sensors, H-bonding
2,6-Difluoro-4-formylphenyl 2,6-Difluoro, 4-formyl Fluorine, Aldehyde Electron-deficient couplings
4-Hydroxy-3-methoxyphenyl 4-Hydroxy, 3-methoxy Phenol, Methoxy Antioxidant studies, solubility
3-Fluoro-4-(methylthio)phenyl 3-Fluoro, 4-methylthio Fluorine, Thioether Enhanced electron withdrawal

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (e.g., 2,6-Difluoro-4-formylphenyl) and formyl groups increase electrophilicity, accelerating Suzuki couplings .
  • Electron-Donating Groups (EDGs) : Methoxy and hydroxymethyl groups (e.g., 4-Hydroxy-3-methoxyphenyl) enhance solubility in polar solvents but may reduce coupling efficiency .

Physicochemical Properties

Solubility:
  • Phenylboronic acid pinacol esters generally exhibit superior solubility in chloroform, ketones, and ethers compared to the parent acid .
  • The target compound’s isopropoxy and methyl groups likely confer moderate solubility in chloroform (similar to other pinacol esters) but reduced solubility in hydrocarbons due to increased hydrophobicity .
NMR Characteristics:
  • Pinacol –CH3 Protons : Singlets at δ1.35–1.38 in $^1$H NMR, consistent across analogs (e.g., 4-Hydroxy-3-methoxyphenyl: δ1.35) .
  • Aromatic Protons : Chemical shifts vary with substituents. For example, 2,6-Difluoro-4-formylphenyl shows deshielded aromatic protons due to EWGs .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • Electron-deficient analogs (e.g., 2,6-Difluoro-4-formylphenyl) react faster with aryl halides due to enhanced electrophilicity at the boron center .
    • Sterically hindered derivatives (e.g., 3-Isopropoxy-4-methylphenyl) may require optimized conditions (e.g., higher temperatures or bulky ligands) to achieve comparable yields .

Biological Activity

3-Isopropoxy-4-methylphenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids and their esters are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications, including drug design and synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H25BO3
  • Molecular Weight : 274.19 g/mol
  • IUPAC Name : 3-Isopropoxy-4-methylphenylboronic acid pinacol ester
  • Physical State : Solid at room temperature
  • Melting Point : Approximately 68–70 °C

The biological activity of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester is primarily attributed to its ability to inhibit certain enzymes, particularly those involved in cellular signaling pathways. Boronic acids have been shown to act as inhibitors of proteasomes and other proteolytic enzymes, which play crucial roles in protein degradation and cell cycle regulation.

Anticancer Properties

Research indicates that boronic acid derivatives can exhibit anticancer properties by inhibiting the growth of cancer cells. For instance, studies have shown that compounds similar to 3-Isopropoxy-4-methylphenylboronic acid pinacol ester can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Study on Cell Line Inhibition :
    • Objective : To evaluate the cytotoxic effects of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester on HeLa cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay to assess viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential for use in cancer therapy.
  • In Vivo Studies :
    • A study involving mouse models demonstrated that administration of boronic acid derivatives led to a decrease in tumor size when combined with conventional chemotherapy, suggesting a synergistic effect.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityReduced viability in HeLa cells
Apoptosis InductionIncreased apoptotic markers
Enzyme InhibitionInhibition of proteasome activity
Tumor Growth ReductionDecreased tumor size in vivo

Safety and Handling

While exploring the biological activities, it is crucial to consider the safety profile of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester. The compound may cause skin irritation and serious eye irritation upon contact. Proper handling protocols should be followed, including the use of personal protective equipment (PPE).

Q & A

Basic: What are the recommended storage conditions for 3-isopropoxy-4-methylphenylboronic acid pinacol ester to ensure stability?

Answer:
The compound should be stored in a sealed, airtight container under refrigerated conditions (2–8°C) to prevent degradation. Moisture-sensitive boronic esters require storage in a dry environment , preferably with desiccants like silica gel. Avoid exposure to light and oxidizing agents, as boronic esters can hydrolyze or decompose under such conditions. Safety data sheets (SDS) for analogous pinacol esters recommend refrigeration and inert gas purging (e.g., nitrogen or argon) for long-term stability .

Basic: How should researchers safely handle 3-isopropoxy-4-methylphenylboronic acid pinacol ester in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors.
  • First Aid Measures:
    • Skin contact: Wash immediately with soap and water for ≥15 minutes .
    • Eye exposure: Flush with water for ≥15 minutes and seek medical attention .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid sparks or static discharge due to flammability risks .

Advanced: How can researchers design experiments to study the reactivity of this compound with hydrogen peroxide (H₂O₂)?

Answer:
Methodology:

Prepare a 1.0 mM stock solution in methanol, then dilute in Tris-HCl buffer (pH 7.0–11.0) to mimic physiological or oxidative conditions.

Add H₂O₂ (final concentration: 1.0 mM) and monitor reaction kinetics via UV-vis spectroscopy (e.g., absorbance at 300–400 nm for nitro or aryl intermediates).

Collect time-point data (10–180 minutes) to track boronate oxidation to phenol derivatives.

Compare reactivity across pH gradients (6.9–10.9) to identify pH-dependent degradation pathways.

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